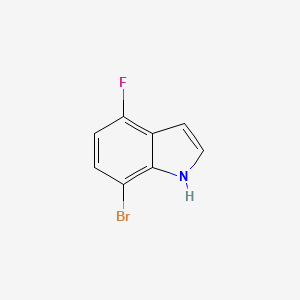

7-bromo-4-fluoro-1H-indole

Descripción general

Descripción

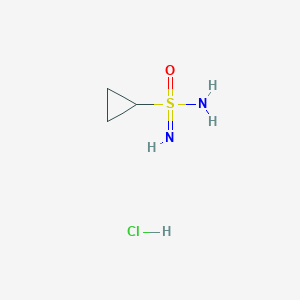

7-Bromo-4-fluoro-1H-indole is a chemical compound with the molecular formula C8H5BrFN. It has a molecular weight of 214.04 . It is typically stored at temperatures between 2-8°C in an inert atmosphere .

Molecular Structure Analysis

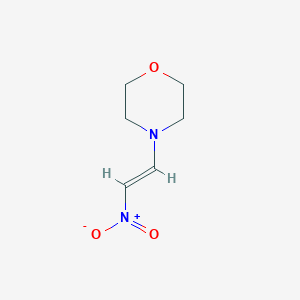

The InChI code for 7-bromo-4-fluoro-1H-indole is 1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

7-Bromo-4-fluoro-1H-indole is a solid or liquid at room temperature . It has a boiling point of 314.2°C at 760 mmHg . The compound has a flash point of 143.8°C .Aplicaciones Científicas De Investigación

Antiviral Applications

7-bromo-4-fluoro-1H-indole derivatives have been explored for their antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural modification of indole compounds can lead to the development of potent antiviral agents with high selectivity and low cytotoxicity.

Anti-inflammatory and Analgesic Applications

Indole derivatives, including those with a 7-bromo-4-fluoro substitution, have been evaluated for their anti-inflammatory and analgesic activities . These compounds can be designed to target specific inflammatory pathways, offering potential for the development of new anti-inflammatory drugs with fewer side effects.

Anticancer Research

The indole scaffold is prevalent in compounds with anticancer activity. Research has shown that indole derivatives can be effective in treating various cancer cells by interfering with cell proliferation and inducing apoptosis . The ability to fine-tune the electronic and steric properties of indole derivatives makes them valuable in the design of targeted cancer therapies.

Antimicrobial Properties

Indole derivatives have been recognized for their antimicrobial properties, including antibacterial, antifungal, and antiparasitic activities . The introduction of halogen atoms, such as bromine and fluorine, into the indole ring can enhance these properties, leading to the development of new antimicrobial agents.

Antidiabetic Effects

Research into indole derivatives has also extended into the field of diabetes management. Some indole-based compounds have shown promise in regulating blood glucose levels and improving insulin sensitivity . These findings open up possibilities for the creation of novel antidiabetic medications.

Neuroprotective and Cognitive Enhancing Effects

Indoles have been associated with neuroprotective effects and the potential to enhance cognitive functions. Derivatives of 7-bromo-4-fluoro-1H-indole may contribute to the treatment of neurodegenerative diseases and cognitive disorders by protecting neuronal cells and improving neurotransmitter regulation .

Safety And Hazards

Propiedades

IUPAC Name |

7-bromo-4-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXUTIXCOBFMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=CN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-4-fluoro-1H-indole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine](/img/structure/B2558803.png)

![2-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2558807.png)

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2558815.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2558819.png)

![4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2558820.png)